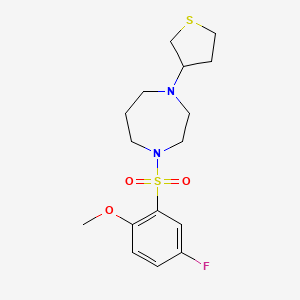

1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3S2/c1-22-15-4-3-13(17)11-16(15)24(20,21)19-7-2-6-18(8-9-19)14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGBCCPWMLDSBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

Introduction of the Fluoro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

Attachment of the Thiolane Ring: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under hydrogenation conditions to modify the diazepane ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the diazepane ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Chemical Reactivity: Undergoing specific chemical reactions that alter its biological activity.

Comparison with Similar Compounds

Sulfonamide-Containing 1,4-Diazepanes

1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane (CAS 2320574-41-0) :

- Key Differences : Replaces the 5-fluoro-2-methoxybenzenesulfonyl group with a trifluoromethylbenzenesulfonyl moiety.

- Impact : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the methoxy-fluoro substitution in the target compound .

- Molecular Weight : 394.5 g/mol (vs. ~367 g/mol for the target compound, assuming C16H21FN2O3S2).

N-(4-(thiophen-3-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)pentanamide () :

Pyridyl and Aryl-Substituted 1,4-Diazepanes

1-(5-Ethoxypyridin-3-yl)-1,4-diazepane (NS3573) :

- Key Differences : Contains a pyridyl substituent instead of a sulfonamide group.

- Biological Relevance : Demonstrated binding affinity for nicotinic acetylcholine receptors (nAChRs), suggesting that sulfonamide substitution in the target compound may shift selectivity toward other targets (e.g., serotonin or dopamine receptors) .

- 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane (): Key Differences: Lacks sulfonamide functionality; includes a benzhydryl group.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| Target Compound | ~367 | 5-Fluoro-2-methoxybenzenesulfonyl, Thiolan-3-yl | 2.8–3.2 | Moderate (DMSO-soluble) |

| 1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane | 394.5 | Trifluoromethylbenzenesulfonyl | 3.5–3.9 | Low |

| NS3573 | 235.3 | 5-Ethoxypyridin-3-yl | 1.2–1.6 | High |

| N-(4-(thiophen-3-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)pentanamide | 459.5 | Trifluoromethylphenyl, Benzamide | 4.0–4.5 | Low |

Notes:

- The target compound’s fluoro and methoxy groups balance lipophilicity and polarity, favoring membrane permeability while retaining moderate solubility.

Biological Activity

1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be described by its chemical formula and structure:

- Chemical Formula : CHFNOS

- IUPAC Name : this compound

The structural formula indicates the presence of a diazepane ring, a sulfonyl group, and a fluorinated aromatic moiety, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It may interact with various receptors in the body, influencing neurotransmitter systems and cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.

Therapeutic Applications

Research indicates that this compound could have applications in various therapeutic areas:

- Antidepressant Activity : Due to its diazepane structure, it may exhibit anxiolytic or antidepressant effects.

- Antimicrobial Treatments : Its sulfonyl group may enhance its activity against microbial pathogens.

- Cancer Research : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Effects

A study conducted on rodent models evaluated the antidepressant-like effects of the compound. Results indicated significant reductions in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent. The mechanism was hypothesized to involve modulation of serotonin levels.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges, indicating potential for development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane?

The synthesis typically involves multi-step reactions starting with diazepane ring formation, followed by sulfonylation and thiolan-3-yl substitution. Key steps include:

- Diazepane core construction : Use of 1,4-diamine precursors with cyclization agents (e.g., carbonyl reagents) under controlled pH (7–9) and temperature (60–80°C) .

- Sulfonylation : Reaction with 5-fluoro-2-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to minimize side reactions .

- Thiolan-3-yl coupling : Employ coupling reagents like EDCI/HOBt in DMF at room temperature, followed by purification via silica gel chromatography (hexane:ethyl acetate = 3:1) . Yield optimization requires strict control of stoichiometry, solvent choice, and inert atmosphere (N₂/Ar) to prevent oxidation of thiolan intermediates .

Q. Which analytical techniques are most effective for structural characterization of this compound?

A combination of spectroscopic and crystallographic methods is recommended:

- 1H/13C NMR : Assign signals for the diazepane ring (δ 3.1–3.8 ppm for N-CH₂ protons) and sulfonyl group (δ 7.2–7.6 ppm for aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₂FN₂O₃S₂: 409.1154) .

- X-ray crystallography : Resolve stereochemistry of the thiolan-3-yl substituent and sulfonyl group orientation .

Q. How can researchers screen the compound for preliminary biological activity?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., dopamine or serotonin receptors) due to structural similarity to known ligands .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity across different assay systems?

Contradictions often arise from assay-specific conditions (e.g., pH, co-factors). Mitigation steps include:

- Orthogonal validation : Repeat assays in parallel (e.g., fluorescence-based and radiometric assays) .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free systems .

- Molecular dynamics simulations : Model compound-receptor interactions to identify binding pose discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

SAR studies should systematically modify:

- Sulfonyl substituents : Replace 5-fluoro-2-methoxy with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity .

- Thiolan-3-yl stereochemistry : Synthesize enantiomers via chiral HPLC and compare IC₅₀ values in target assays .

- Diazepane ring flexibility : Introduce methyl groups at positions 2/6 to restrict conformational mobility and improve selectivity .

Q. What computational methods predict the compound’s interaction with neurokinin-1 (NK1) receptors?

Use docking simulations (AutoDock Vina) and MD simulations (GROMACS) to:

- Identify key residues (e.g., His197, Tyr272) for hydrogen bonding with the sulfonyl group .

- Calculate binding free energies (MM-PBSA/GBSA) to correlate with experimental IC₅₀ values .

- Model allosteric modulation by comparing with known NK1 antagonists (e.g., aprepitant) .

Q. How can low yields during the final coupling step be addressed?

Low yields (~30–40%) may result from steric hindrance or side reactions. Solutions include:

- Pre-activation of intermediates : Use HATU instead of EDCI for efficient amide bond formation .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h at 80°C, improving yield to ~55% .

- Protecting group strategy : Temporarily protect the sulfonyl group with tert-butyl during thiolan coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.